

# Preclinical Toxicity of Potassium Sodium Hydrogen Citrate: A Technical Guide

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Disclaimer: Publicly available preclinical toxicity data specifically for the combined salt, potassium sodium hydrogen citrate, is limited. This guide synthesizes available information based on studies of its components, primarily potassium citrate and citric acid, a standard toxicological practice known as "read-across."

#### Introduction

Potassium sodium hydrogen citrate is an alkaline citrate preparation used clinically for the dissolution and prevention of kidney stones, particularly uric acid and calcium oxalate stones. [1][2] Its therapeutic effect stems from its ability to increase urinary pH and citrate levels.[3][4] Understanding the preclinical toxicity profile is crucial for defining its safety margins. This document provides a comprehensive overview of the available preclinical safety data, focusing on acute, repeated-dose, genetic, and reproductive toxicity, and details the standard methodologies for these assessments.

# Mechanism of Action and Potential Toxicological Pathways

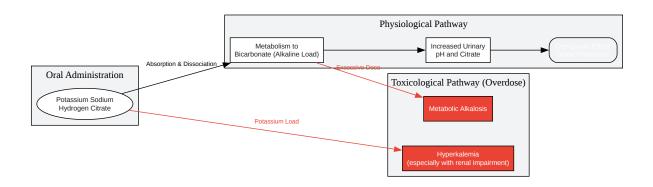
When administered orally, potassium sodium hydrogen citrate dissociates. The citrate is absorbed and metabolized in the citric acid cycle, producing bicarbonate, which creates an alkaline load.[4][5] This leads to an increase in urinary pH and enhances the renal clearance of citrate.[3][6]



Toxicologically, the primary risks at supratherapeutic doses are not related to a specific pharmacodynamic pathway but rather to a disruption of physiological homeostasis. The two main concerns are:

- Metabolic Alkalosis: Excessive alkaline load from citrate metabolism can overwhelm the body's buffering capacity.
- Hyperkalemia: In individuals with impaired renal function, the potassium load can lead to dangerously high serum potassium levels, which can cause cardiac arrest.[4][7]

The following diagram illustrates this physiological and toxicological relationship.



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Caption: Physiological and toxicological pathways of oral citrate.

## **Acute Oral Toxicity**

Acute toxicity studies evaluate the effects of a single, high dose of a substance. The primary endpoint is the median lethal dose (LD50), the dose estimated to be fatal to 50% of the test animals.

Direct LD50 data for potassium sodium hydrogen citrate is not readily available. Data for the surrogate, citric acid, indicates low acute toxicity.



Substance	Species	Route	LD50 Value	GHS Category	Reference
Citric Acid (Surrogate)	Mouse	Oral	5,400 mg/kg	Category 5 or Unclassified	[8]
Citric Acid (Surrogate)	Rat	Oral	11,700 mg/kg	Category 5 or Unclassified	[8]

GHS: Globally Harmonized System. Category 5 (>2000 and ≤5000 mg/kg) is the lowest toxicity category.

This method is an alternative to the classical LD50 test, designed to use fewer animals and cause less suffering.

- Principle: The test involves a stepwise procedure where groups of animals of a single sex (typically female) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg).[9] The endpoint is the identification of a dose causing evident toxicity but no mortality, which allows for hazard classification.
- Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days.
- Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C; 50-60% humidity; 12h light/dark cycle) with free access to standard laboratory diet and drinking water.[10]
- Dose Administration: The test substance is administered orally by gavage. An aqueous solution is preferred. The volume administered should generally not exceed 1 mL/100g body weight (or 2 mL/100g for aqueous solutions).[9]
- Procedure:
  - A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg).
  - Based on the outcome, the main study proceeds. A group of 5 female animals is dosed at a level expected to produce evident toxicity.



- If mortality occurs, the test is repeated at a lower dose level. If no toxicity is observed, the test is repeated at a higher dose level.
- Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and body weight changes for at least 14 days.[9]
- Pathology: All animals (those that die during the test and survivors at termination) undergo a
  gross necropsy.

## **Repeated-Dose Toxicity**

These studies assess the effects of repeated oral administration of a substance over a defined period (e.g., 28 or 90 days) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Data from a chronic study on the surrogate citric acid did not identify adverse effects at the highest dose tested.

Substanc e	Species	Duration	Route	NOAEL	Key Findings	Referenc e
Citric Acid (Surrogate)	Rat	1 Year	Feed	800 mg/kg/day	No adverse effects on growth, reproductio n, mortality, hematolog y, or metabolism	[8]

This protocol provides information on health hazards likely to arise from repeated exposure over a limited period.[11]

 Principle: The test substance is administered daily in graduated doses to several groups of animals for 28 days.[10]

#### Foundational & Exploratory

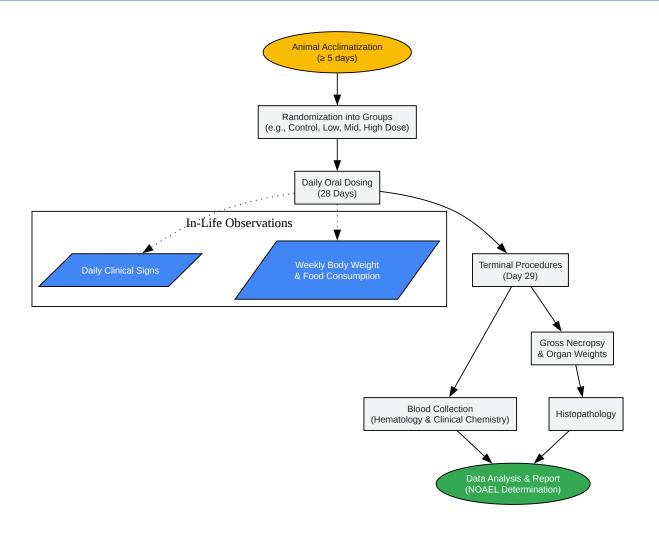




- Animals: At least 10 rodents (5 male, 5 female) per group are used.[11]
- Dose Levels: A minimum of three dose levels and a concurrent control group (vehicle only)
  are used. Dose levels are selected to produce a range of effects, from no effect to clear
  toxicity, without causing severe suffering or mortality. A limit test may be performed at 1000
  mg/kg/day if no effects are expected.[11]
- Administration: The substance is administered orally by gavage, or via diet or drinking water,
   7 days a week for 28 days.[10]
- Observations:
  - Clinical: Daily checks for signs of toxicity and mortality.
  - Body Weight & Consumption: Body weight and food/water consumption are measured weekly.
  - Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red/white blood cell counts, hemoglobin, platelets, electrolytes, liver enzymes, and kidney function markers.
- Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined histopathologically.

The following diagram illustrates a typical workflow for this study.





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Caption: Workflow for a 28-Day Repeated Dose Toxicity Study (OECD 407).

# **Genetic Toxicity (Mutagenicity)**

Genotoxicity tests assess the potential of a substance to cause damage to DNA or chromosomes. The bacterial reverse mutation test (Ames test) is a standard initial screen.

Specific genotoxicity data for potassium sodium hydrogen citrate was not found in the reviewed literature. However, food additives are often tested for mutagenicity.[12] Citrate is a natural component of metabolic pathways, and related salts are generally not considered mutagenic.



Test Type	Substance	Result	Metabolic Activation	Reference
Ames Test	Potassium Sodium Hydrogen Citrate	Data Not Available	-	[13]

- Principle: This test uses several strains of Salmonella typhimurium and/or Escherichia coli
  with pre-existing mutations that render them unable to synthesize an essential amino acid
  (e.g., histidine).[14] The test measures the ability of a substance to cause a reverse mutation
  (reversion), allowing the bacteria to grow on an amino acid-deficient medium.[15]
- Strains: A standard set of strains is used to detect various types of mutations (frameshift and base-pair substitutions). Common strains include S. typhimurium TA98, TA100, TA1535, and TA1537.[14]
- Metabolic Activation: Because some chemicals only become mutagenic after being metabolized, the test is performed both with and without an external metabolic activation system, typically a liver fraction from induced rats (S9 mix).[16]
- Procedure (Plate Incorporation Method):
  - The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.
  - This mixture is poured onto a minimal glucose agar plate (lacking the specific amino acid).
  - Plates are incubated for 48-72 hours.
- Data Analysis: The number of revertant colonies on the test plates is counted and compared
  to the number of spontaneous revertant colonies on the negative control (vehicle only)
  plates. A substance is considered mutagenic if it produces a dose-dependent increase in
  revertant colonies, typically at least a two-fold increase over the background. Positive
  controls are used to ensure the test system is working correctly.[16]

## **Reproductive and Developmental Toxicity**



These studies investigate potential adverse effects on sexual function, fertility, and development of the offspring.

Data for potassium citrate suggests a low hazard for reproductive and developmental toxicity, though the confidence in some underlying studies has been noted as low.

Study Type	Substance	Species	NOAEL	Key Findings	Reference
Reproductive Toxicity	Potassium Citrate (Surrogate)	Rat	2,500 mg/kg/day	Lack of adverse effects on reproductive parameters at the only dose tested.	[8]
Development al Toxicity	Citric Acid (Surrogate)	Mouse	> Highest Dose Tested	No development al toxicity detected.	[8]

Note: Other sources state that specific animal reproduction studies for potassium citrate are not available.[17]

- Principle: This is a screening test that provides preliminary information on potential effects on male and female reproductive performance such as gonadal function, mating, conception, parturition, and early offspring viability.
- Animals: Groups of at least 10 male and 10 female rats per dose group are used.
- Dosing: The substance is administered to males for four weeks (2 weeks prior to mating, during mating) and to females for two weeks prior to mating, during mating, gestation, and lactation until day 4 post-partum.
- Mating: Animals are paired for up to two weeks.
- Endpoints:



- Parental: Clinical observations, body weight, food consumption, mating and fertility indices.
- Offspring: Number of live/dead pups, pup weight, and clinical signs are monitored until at least day 4 after birth.
- Pathology: Parental animals are necropsied, and reproductive organs are examined.

### **Summary and Conclusion**

The preclinical toxicity profile of potassium sodium hydrogen citrate, inferred from data on its components, indicates a low level of systemic toxicity.

- Acute Toxicity: Low, with a high LD50 value for citric acid in rodents.
- Repeated-Dose Toxicity: No adverse effects were noted in a chronic study with citric acid at doses up to 800 mg/kg/day.
- Genotoxicity: While direct data is lacking, citrate is an endogenous substance and is not expected to be mutagenic.
- Reproductive Toxicity: Available surrogate data suggests a low hazard, with a NOAEL of 2,500 mg/kg/day identified for potassium citrate in one study.

The primary toxicological risks associated with potassium sodium hydrogen citrate are not from inherent cellular toxicity but from potential physiological disturbances at high doses, namely metabolic alkalosis and hyperkalemia. These effects are well-understood and are manageable in a clinical setting by monitoring urinary pH and serum electrolytes, particularly in patients with pre-existing renal impairment.

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